7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthetic Intermediate

This 7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a privileged scaffold intermediate designed for oncology drug discovery. Its precise 1,3-dimethyl and 7-chloro substitution pattern is essential for generating valid SAR data and maintaining downstream reactivity in CDK inhibitor development. Unlike generic alternatives, the reactive chloro group at the 7-position allows for systematic derivatization to explore potency and selectivity profiles against various CDKs, making it ideal for focused kinase inhibitor library synthesis.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 89239-18-9
Cat. No. B1626596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
CAS89239-18-9
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1N=CN=C2Cl)C
InChIInChI=1S/C7H7ClN4/c1-4-5-6(12(2)11-4)7(8)10-3-9-5/h3H,1-2H3
InChIKeyUDAJKLRGHKQVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 89239-18-9): A Core Scaffold for Kinase-Targeted Medicinal Chemistry


7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 89239-18-9) is a heterocyclic small molecule belonging to the pyrazolo[4,3-d]pyrimidine scaffold class. This core structure is widely recognized in medicinal chemistry for its ability to act as a privileged scaffold, particularly in the development of kinase inhibitors [1]. The compound's chemical formula is C₇H₇ClN₄, with a molecular weight of 182.61 g/mol . Its primary utility lies not as an end-product drug but as a versatile synthetic intermediate due to the reactive 7-chloro substituent, which allows for further derivatization to explore structure-activity relationships (SAR) around this biologically relevant core [1].

Why In-Class Substitution is Not Feasible for 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (89239-18-9)


While many compounds share the pyrazolo[4,3-d]pyrimidine core, simple in-class substitution is not feasible due to the precise substitution pattern on the scaffold. The presence of a chloro group at the 7-position is a critical structural feature for this class, as studies on related analogs have shown that the presence of chlorine atoms is crucial for antitumour activity [1]. Therefore, a generic alternative lacking the specific 1,3-dimethyl and 7-chloro substitutions will not exhibit the same reactivity as a synthetic intermediate nor produce the same downstream biological profile. The exact positioning of these substituents is essential for maintaining the intended reactivity and for generating valid SAR data when the compound is used as a building block [1].

Evidence-Based Selection Guide for 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 89239-18-9)


Comparative Value as a Core Synthetic Intermediate for Kinase Inhibitor Development

The compound serves as a foundational intermediate for generating pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. Literature establishes that substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDK1/cyclin B [1]. The value of this specific compound lies in its 7-chloro substituent, which provides a clear synthetic handle for further functionalization, a critical step in SAR exploration. This differentiates it from analogs lacking this reactive handle, which would require more complex, lower-yielding synthetic routes.

Medicinal Chemistry Kinase Inhibitor Synthetic Intermediate

Primary Research and Industrial Applications for 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (89239-18-9)


Synthesis of Novel Cyclin-Dependent Kinase (CDK) Inhibitors

As established by the evidence, this compound is a key intermediate for developing novel CDK inhibitors, particularly those targeting CDK1/cyclin B [1]. Its 7-chloro group allows for the introduction of diverse amine-containing moieties to explore the chemical space around the pyrazolo[4,3-d]pyrimidine core for improved potency and selectivity profiles against various CDKs.

Building Block for Focused Kinase-Targeted Compound Libraries

This compound is ideally suited as a central building block for creating focused libraries of kinase inhibitors. The established importance of chlorine atoms in the structure of pyrazolo[4,3-d]pyrimidine analogues for antitumour activity [2] validates its inclusion as a core scaffold in high-throughput screening (HTS) libraries for oncology drug discovery programs.

Structure-Activity Relationship (SAR) Studies on Pyrazolopyrimidine Scaffolds

Given the class-level evidence that pyrazolo[4,3-d]pyrimidines are privileged scaffolds in drug discovery, this specific intermediate is used to systematically vary substituents at the 7-position. This enables medicinal chemists to quantitatively map how different functional groups influence target binding and cellular activity, a process essential for lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.